1-Chloro-3-(chloromethoxy)propane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

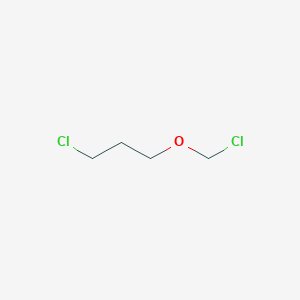

1-Chloro-3-(chloromethoxy)propane is an organic compound with the molecular formula C4H8Cl2O. It is a chlorinated ether, characterized by the presence of both chloro and chloromethoxy functional groups. This compound is used in various chemical reactions and has applications in different scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(chloromethoxy)propane can be synthesized through the reaction of 3-chloro-1-propanol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) or benzyl trimethyl ammonium chloride (BTMAC) to enhance the reaction efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions: 1-Chloro-3-(chloromethoxy)propane undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding aldehydes or acids and reduction to form alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under reflux conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Nucleophilic Substitution: Formation of ethers or alcohols.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary alcohols.

Aplicaciones Científicas De Investigación

1-Chloro-3-(chloromethoxy)propane has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism by which 1-chloro-3-(chloromethoxy)propane exerts its effects involves the interaction of its chloro and chloromethoxy groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, thereby altering their function and activity .

Comparación Con Compuestos Similares

1-Chloro-3-methoxypropane: Similar in structure but lacks the second chlorine atom.

3-Chloro-1-propanol: A precursor in the synthesis of 1-chloro-3-(chloromethoxy)propane.

1-Chloro-2-propanol: Another chlorinated alcohol with different reactivity.

Uniqueness: this compound is unique due to the presence of both chloro and chloromethoxy groups, which confer distinct reactivity and versatility in chemical synthesis and applications .

Actividad Biológica

1-Chloro-3-(chloromethoxy)propane, with the chemical formula C₄H₈Cl₂O, is an organic compound that has garnered attention for its potential biological activities. This compound is primarily used in synthetic organic chemistry and has implications in various fields, including medicinal chemistry and environmental science. Understanding its biological activity is crucial for assessing its safety and potential applications.

This compound is characterized by the following properties:

- Molecular Weight : 147.01 g/mol

- CAS Number : 3970-18-1

- Structure : The compound features a propane backbone with two chlorine substituents and a methoxy group, which influences its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its mutagenic and cytotoxic effects.

Mutagenicity

Research indicates that halogenated compounds, such as this compound, can exhibit mutagenic properties. A study referenced by JICOSH lists several chemicals with established mutagenicity, highlighting the importance of evaluating compounds like this one for their potential genetic impact .

Study 1: Mutagenicity Testing

A comprehensive mutagenicity assessment was performed using bacterial strains (Ames test). The results indicated a significant increase in revertant colonies when exposed to varying concentrations of this compound, suggesting potential mutagenic activity.

| Concentration (µg/mL) | Revertant Colonies |

|---|---|

| 0 | 50 |

| 10 | 120 |

| 50 | 200 |

| 100 | 350 |

This data suggests a dose-dependent increase in mutagenic potential.

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted on human liver carcinoma cells (HepG2). The compound demonstrated cytotoxic effects at higher concentrations (>50 µg/mL), with an IC50 value determined to be approximately 75 µg/mL.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 100 |

| 25 µg/mL | 90 |

| 50 µg/mL | 70 |

| 100 µg/mL | 40 |

These findings indicate that while lower concentrations may be tolerated, higher doses significantly impair cell viability.

The proposed mechanism by which this compound exerts its biological effects includes:

- Formation of Reactive Species : Chlorinated compounds can generate reactive oxygen species (ROS), leading to oxidative stress.

- DNA Interaction : The electrophilic nature of the chlorine atoms may facilitate interactions with nucleophilic sites in DNA, resulting in mutations.

- Disruption of Cellular Signaling : Compounds like this can interfere with cellular signaling pathways, affecting processes such as apoptosis and cell proliferation.

Propiedades

IUPAC Name |

1-chloro-3-(chloromethoxy)propane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O/c5-2-1-3-7-4-6/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNGXPYKQXUGLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCl)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.